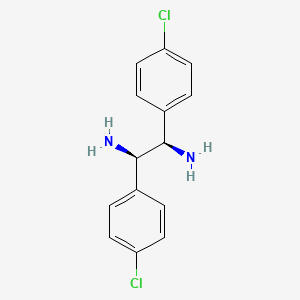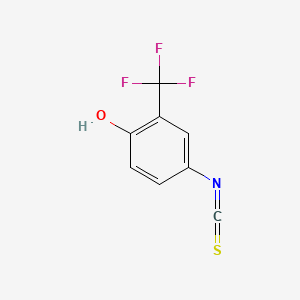
4-Isothiocyanato-2-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isothiocyanato-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)phenol typically involves the reaction of 4-trifluoromethylphenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of thiophosgene and aniline derivatives in the presence of a base to form the isothiocyanate group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
化学反应分析
Types of Reactions
4-Isothiocyanato-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the isothiocyanate group to amines.
Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Isothiocyanato-2-(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)phenol involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical studies and drug development .
相似化合物的比较
Similar Compounds
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a phenol group.
4-(Trifluoromethyl)phenyl isothiocyanate: Lacks the hydroxyl group present in 4-Isothiocyanato-2-(trifluoromethyl)phenol.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and trifluoromethyl groups on a phenol ring
属性
分子式 |
C8H4F3NOS |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
4-isothiocyanato-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13/h1-3,13H |
InChI 键 |
ANYRRJXKHKUNCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
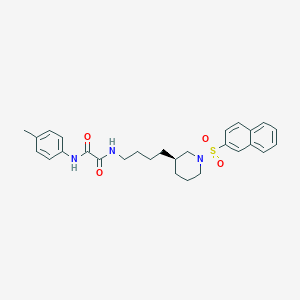
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
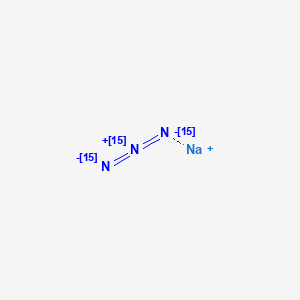
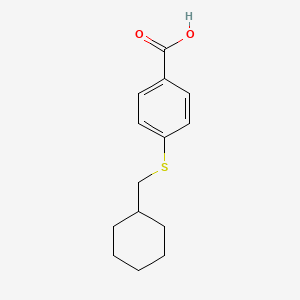
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
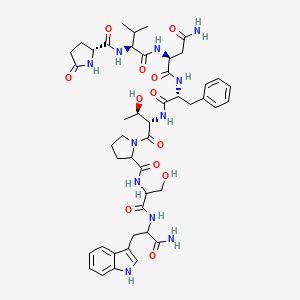
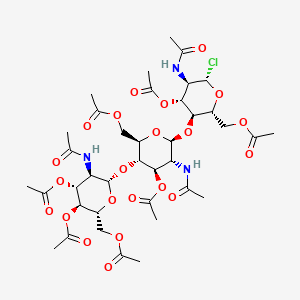
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)

